BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein, commonly referred to as CETP. The compound has garnered attention for its potential in increasing high-density lipoprotein cholesterol levels, which is beneficial in managing cardiovascular diseases. The chemical structure of BMS-795311 is complex, featuring multiple fluorinated groups that enhance its biological activity.
BMS-795311 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It acts primarily as a CETP inhibitor, with an IC50 value of 4 nM in enzyme-based assays, indicating its high potency against CETP activity. The compound's CAS number is 939390-99-5, and its molecular formula is C33H23F10NO3 .
The synthesis of BMS-795311 involves multiple steps that typically include the formation of key intermediates through various organic reactions. Although specific synthetic routes are proprietary, the general approach includes:
BMS-795311 has a complex molecular structure characterized by various functional groups that enhance its pharmacological properties. The structural formula can be represented as follows:
This structure includes multiple aromatic rings and fluorinated groups that contribute to its lipophilicity and biological activity .
BMS-795311 undergoes various chemical reactions that are significant for its activity as a CETP inhibitor:
These reactions are critical for understanding how BMS-795311 functions within biological systems and how it can be optimized for therapeutic use.
The mechanism of action for BMS-795311 revolves around its ability to inhibit CETP activity effectively. By blocking CETP, BMS-795311 facilitates the retention of cholesteryl esters within high-density lipoproteins, leading to increased levels of high-density lipoprotein cholesterol in circulation. This process can potentially reduce the risk of atherosclerosis and other cardiovascular diseases.
Data from studies indicate that administration of BMS-795311 results in significant increases in high-density lipoprotein cholesterol levels when tested in transgenic mouse models .
BMS-795311 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation development .
BMS-795311 has been primarily studied for its role as a CETP inhibitor in cardiovascular research. Its applications include:
Research continues into the potential applications of BMS-795311 in clinical settings, particularly concerning cardiovascular disease prevention .
BMS-795311 (CAS No. 939390-99-5) is a small-molecule inhibitor of cholesteryl ester transfer protein (CETP) with the systematic chemical name N-[(1R)-1-[3-(Cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide [4] [8]. Its molecular formula is C33H23F10NO3, yielding a molecular weight of 671.52 g/mol [1] [3]. The compound features a stereospecific R-configuration at the central chiral center, critical for its binding affinity to CETP. Structurally, it incorporates multiple fluorine atoms and aromatic domains, enhancing target selectivity and metabolic stability [7].
Table 1: Molecular Identity of BMS-795311
Property | Value |
---|---|
CAS Number | 939390-99-5 |
IUPAC Name | N-[(1R)-1-[3-(Cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide |
Molecular Formula | C33H23F10NO3 |
Molecular Weight | 671.52 g/mol |
Purity | >98% (HPLC) [3] [8] |
Solubility | Soluble in DMSO (67.15 mg/mL) and ethanol [4] [8] |
The development of CETP inhibitors began with observational studies linking CETP deficiency to elevated HDL-C and reduced cardiovascular risk [5] [6]. Early inhibitors like torcetrapib advanced to Phase III trials but were terminated in 2006 due to off-target toxicity (e.g., aldosterone elevation and hypertension). Dalcetrapib failed in 2012 due to insufficient efficacy, while evacetrapib was halted in 2015 despite robust HDL-C increases and LDL-C reductions [5] [6]. BMS-795311 emerged during this period as a preclinical candidate from Bristol-Myers Squibb (BMS). In 2011, BMS partnered with China’s Simcere Pharmaceutical to co-develop the compound, aiming to accelerate Phase IIa proof-of-concept studies. Under this agreement, Simcere secured exclusive rights in China, while BMS retained global rights [2] [9]. Preclinical data distinguished BMS-795311 from predecessors by demonstrating potent CETP inhibition without blood pressure effects in rat telemetry studies [1].
Table 2: Evolution of CETP Inhibitors in Clinical Development
Compound | Developer | Phase | Outcome | Key Differentiator of BMS-795311 |
---|---|---|---|---|
Torcetrapib | Pfizer | III | Terminated (2006): Hypertension and mortality | No blood pressure effects in rats [1] |
Dalcetrapib | Roche | III | Terminated (2012): Futility in outcomes | Higher potency (IC50 = 4 nM) [1] |
Evacetrapib | Eli Lilly | III | Terminated (2015): Insufficient efficacy | Orally bioavailable (mice: 37%) [1] |
Anacetrapib | Merck | III | Continued (REVEAL trial); marginal benefit | Shorter half-life (6–10 h in mice/rats) [1] |
BMS-795311 | BMS/Simcere | Preclinical | Co-development initiated (2011) | Dual transgenic mouse efficacy at 1 mg/kg [1] [3] |
CETP facilitates the transfer of cholesteryl esters (CEs) from anti-atherogenic HDL to pro-atherogenic LDL/VLDL particles and triglycerides (TGs) in the reverse direction. This exchange reduces HDL-C levels and increases LDL-C, contributing to atherosclerosis [5] [7]. Genetic studies of CETP deficiency correlate with elevated HDL-C and reduced cardiovascular risk, validating CETP as a therapeutic target [5] [6]. BMS-795311 inhibits CETP through high-affinity binding to its hydrophobic tunnel, preventing lipid shuttling [7]. Key mechanistic advantages include:
Molecular dynamics simulations reveal CETP’s structural plasticity, allowing it to accommodate two TGs or CEs in parallel orientations within its tunnel. BMS-795311’s fluorinated structure may optimize tunnel interactions, slowing lipid transfer rates [7].
Table 3: Preclinical Pharmacokinetic Profile of BMS-795311 [1]
Species | Oral Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
---|---|---|---|---|
Mice | 37 | 6 | 2.0 | 0.8 |
Rats | 37 | 7 | 0.9 | 0.4 |
Monkeys | 20 | >18 | 0.9 | 0.9 |
Dogs | 5 | 10 | 1.4 | 0.6 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0